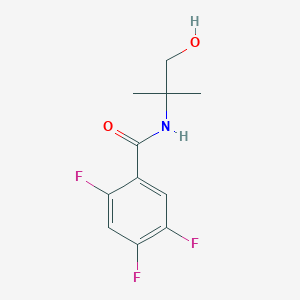

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a benzamide core, making it a subject of interest in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with 1-hydroxy-2-methylpropan-2-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions within optimal ranges .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

Oxidation: Formation of 2,4,5-trifluoro-N-(1-oxo-2-methylpropan-2-yl)benzamide.

Reduction: Formation of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)aniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, while the benzamide core facilitates its incorporation into biological systems. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Uniqueness

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biologische Aktivität

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a hydroxylated isopropyl moiety attached to a benzamide structure. This unique configuration may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, similar compounds have been tested against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The study shows that certain derivatives display moderate inhibition with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. kansasii and M. tuberculosis .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| N-Hexyl derivative | M. tuberculosis | 125 |

| N-Hexyl derivative | M. kansasii | 62.5 |

| Parent hydrazide | M. tuberculosis | 1 |

| Parent hydrazide | M. kansasii | >250 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research shows that related compounds demonstrate IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, indicating potential use in treating conditions like Alzheimer’s disease .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 - 106.75 |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 - 277.48 |

The mechanism by which these compounds exert their biological effects appears to involve non-covalent interactions with target sites on enzymes and microbial cells. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to active sites, thereby inhibiting enzymatic activity and microbial growth .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in various biological assays:

- Study on Mycobacterial Inhibition : A series of hydrazinecarboxamides were synthesized and screened against Mycobacterium tuberculosis. The most potent compound exhibited an MIC comparable to that of traditional antitubercular drugs .

- Enzyme Inhibition Profiles : The capacity of certain derivatives to inhibit AChE was compared to rivastigmine, a clinically used drug, showing lower IC50 values for some compounds, indicating a promising avenue for further research in neurodegenerative disease treatments .

Eigenschaften

IUPAC Name |

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFQGRNWNSCXGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563883 |

Source

|

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125290-71-3 |

Source

|

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.